

Vapor pressure and boiling point of 1-Hexadecene at various pressures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hexadecene

Cat. No.: B7770540

[Get Quote](#)

Vapor Pressure and Boiling Point of 1-Hexadecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vapor pressure and boiling point of **1-Hexadecene** at various pressures. The following sections detail the thermodynamic principles, experimental methodologies, and comprehensive data presented in a clear and accessible format for professionals in research and development.

Physicochemical Properties and Data

1-Hexadecene ($C_{16}H_{32}$) is an unsaturated hydrocarbon with a single double bond. Its vapor pressure and boiling point are critical parameters in many industrial and research applications, including its use as a solvent, in the synthesis of other chemicals, and as a component in drilling fluids.

Vapor Pressure and Boiling Point Data

The relationship between temperature and vapor pressure for **1-Hexadecene** can be accurately described by the Antoine equation:

$$\log_{10}(P) = A - (B / (C + T))$$

Where:

- P is the vapor pressure in mmHg.
- T is the temperature in degrees Celsius (°C).
- A, B, and C are the Antoine coefficients specific to **1-Hexadecene**.

The Antoine coefficients for **1-Hexadecene** are:

- A = 7.04437[1]
- B = 1843.581[1]
- C = 157.917[1]

These coefficients are valid for the temperature range of 147°C to 319°C.[1]

Using these coefficients, the boiling point of **1-Hexadecene** at various pressures has been calculated and is presented in the table below. The normal boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). For **1-Hexadecene**, the normal boiling point is approximately 284.4 °C.[2]

Pressure (mmHg)	Pressure (kPa)	Boiling Point (°C)
1	0.133	105.3
10	1.33	147.8
40	5.33	183.4
100	13.3	214.2
200	26.7	239.8
400	53.3	265.3
760	101.3	284.4

Note: The boiling points in this table were calculated using the provided Antoine equation coefficients.

Experimental Determination of Vapor Pressure and Boiling Point

Several experimental methods are employed to determine the vapor pressure and boiling point of liquids like **1-Hexadecene**. The choice of method often depends on the pressure range of interest and the required accuracy.

Static Method

The static method is a direct and accurate technique for measuring vapor pressure. It involves placing a purified and degassed sample in a thermostated container connected to a pressure-measuring device.

Experimental Protocol:

- **Sample Preparation:** A sample of **1-Hexadecene** is purified to remove any volatile impurities. This is often achieved through distillation or chromatography.
- **Apparatus Setup:** The purified sample is introduced into a sample bulb connected to a manometer and a vacuum line. The entire apparatus is enclosed in a constant-temperature bath.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved air. This is a critical step and is typically performed by repeated freeze-pump-thaw cycles. The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), and the headspace is evacuated. The valve to the vacuum pump is then closed, and the sample is allowed to thaw, releasing dissolved gases. This process is repeated until the pressure of the permanent gases is negligible.
- **Equilibration and Measurement:** The constant-temperature bath is set to the desired temperature. The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the manometer becomes stable. This stable pressure is the vapor pressure of the sample at that temperature.

- Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling point of the liquid at a controlled pressure. An ebulliometer is a specialized apparatus designed for this purpose.

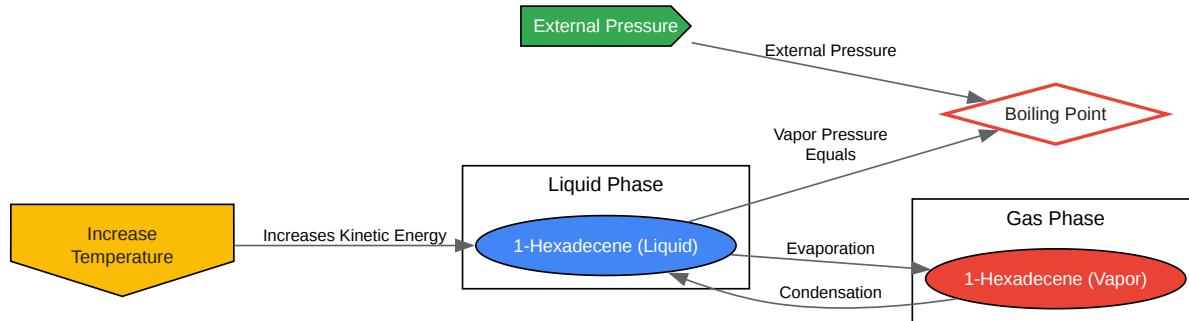
Experimental Protocol:

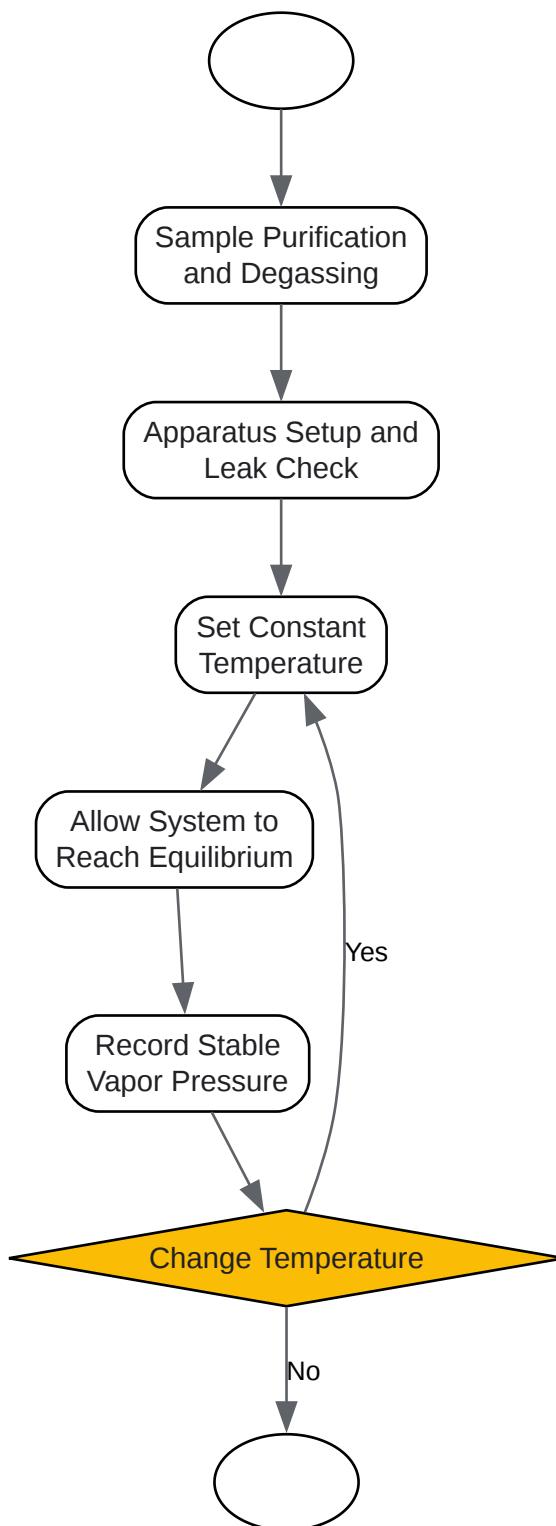
- Apparatus Setup: A sample of **1-Hexadecene** is placed in the boiling flask of the ebulliometer. The apparatus is connected to a pressure control system, which allows for the precise setting and maintenance of the system pressure. A condenser is used to prevent the loss of vapor.
- Pressure Control: The system pressure is set to the desired value using the pressure control system.
- Heating and Boiling: The sample is gently heated until it boils. The heating rate is controlled to ensure smooth and steady boiling.
- Temperature Measurement: A calibrated temperature sensor is placed in the vapor phase, just above the boiling liquid, to measure the equilibrium temperature. This temperature is the boiling point of the liquid at the set pressure.
- Data Collection: The boiling point is recorded for a range of pressures.

Isoteniscopic Method

The isoteniscope is a specific type of static apparatus that is particularly useful for determining the vapor pressure of volatile liquids.

Experimental Protocol:


- Apparatus Setup: The isoteniscope consists of a sample bulb connected to a U-tube manometer, which is also filled with the sample liquid. The entire apparatus is placed in a constant-temperature bath.


- Degassing: The sample is degassed as described in the static method.
- Measurement: The external pressure is adjusted until the liquid levels in the U-tube manometer are equal. At this point, the external pressure is equal to the vapor pressure of the sample at the given temperature.
- Data Collection: The procedure is repeated at different temperatures to obtain the vapor pressure curve.

Visualizing Key Relationships and Workflows

Relationship Between Vapor Pressure, Temperature, and Boiling Point

The following diagram illustrates the fundamental relationship between vapor pressure, external pressure, and the boiling point of a liquid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. consilab.de [consilab.de]
- To cite this document: BenchChem. [Vapor pressure and boiling point of 1-Hexadecene at various pressures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770540#vapor-pressure-and-boiling-point-of-1-hexadecene-at-various-pressures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com